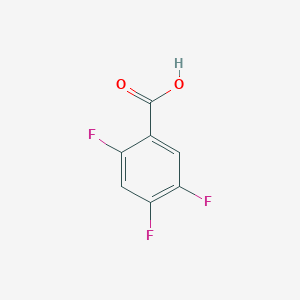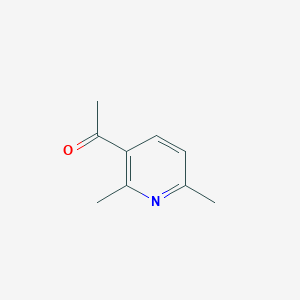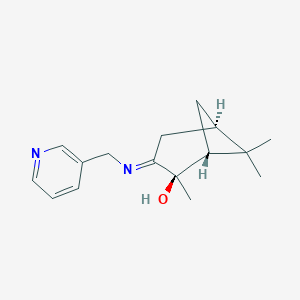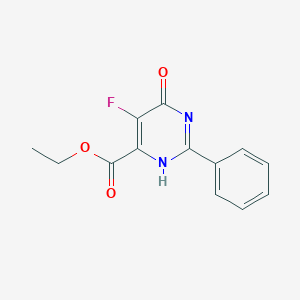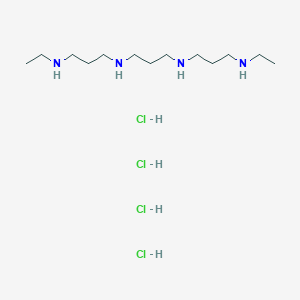
Zomépirac glucuronide
Vue d'ensemble
Description
Zomepirac glucuronide is a metabolite of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) that was once marketed under the brand name Zomax. Zomepirac was withdrawn from the market due to its association with severe anaphylactic reactions. The glucuronide form is produced through the process of glucuronidation, a major phase II metabolic pathway that involves the conjugation of glucuronic acid to zomepirac. This compound is of significant interest due to its reactivity and potential implications in drug safety and toxicity .
Applications De Recherche Scientifique
Zomepirac glucuronide has several scientific research applications, including:
Drug Metabolism Studies: It is used to study the metabolic pathways and reactivity of acyl glucuronides.
Toxicology: Research on zomepirac glucuronide helps understand its role in drug-induced toxicity, particularly its potential to cause immunological reactions.
Pharmacokinetics: The compound is used to investigate the pharmacokinetic properties of glucuronides, including their stability, distribution, and clearance
Mécanisme D'action
Target of Action
Zomepirac glucuronide primarily targets the Prostaglandin D2 receptor 2 . Prostaglandins are lipid compounds that play crucial roles in inflammation and are involved in the regulation of pain and fever. By targeting the Prostaglandin D2 receptor 2, Zomepirac glucuronide can influence these physiological processes.
Mode of Action
Zomepirac glucuronide interacts with its targets through a unique mechanism. It undergoes isomerization , forming an imine linkage between the glucuronic acid moiety of the conjugate and a lysine or terminal amino group of the protein . This irreversible binding is thought to occur via the acyl glucuronide .
Biochemical Pathways
Zomepirac glucuronide affects the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, it reduces the production of prostaglandins, thereby modulating inflammation, pain, and fever. The irreversible binding of Zomepirac to proteins is also significant, as it occurs both in vitro and in vivo .
Pharmacokinetics
Zomepirac is metabolized in humans to a reactive, unstable acyl glucuronide, which accumulates in plasma . The irreversible binding in vivo correlates with overall exposure to Zomepirac glucuronide when exposure is expressed as the area under the plasma concentration vs. time curve . When probenecid, which decreases the plasma clearance of Zomepirac glucuronide, is administered concurrently with Zomepirac, irreversible binding of Zomepirac is increased .
Result of Action
The primary result of Zomepirac glucuronide’s action is the management of mild to severe pain . It’s important to note that zomepirac was associated with fatal and near-fatal anaphylactoid reactions, leading to its withdrawal from the market .
Action Environment
The action of Zomepirac glucuronide is influenced by environmental factors such as pH. The extent of binding in vitro was found to be time- and pH-dependent . Additionally, the presence of other substances, such as probenecid, can influence the action of Zomepirac glucuronide by decreasing its plasma clearance .
Analyse Biochimique
Biochemical Properties
Zomepirac Glucuronide is a reactive, unstable acyl glucuronide . It is known to interact with proteins such as human serum albumin, forming covalent bonds . This reactivity is determined by the half-life of disappearance of 1-O-β acyl glucuronide and the extent of covalent binding of acyl glucuronide to proteins .
Cellular Effects
The cellular effects of Zomepirac Glucuronide are primarily due to its reactivity. It forms covalent bonds with proteins, which can potentially alter their function
Molecular Mechanism
Zomepirac Glucuronide exerts its effects at the molecular level through its reactivity. It forms covalent bonds with proteins, potentially altering their function
Temporal Effects in Laboratory Settings
In laboratory settings, the reactivity of Zomepirac Glucuronide is monitored over time. The chemical degradation of 1-O-β isomer in 0.1 M phosphate buffer at pH 7.4 is monitored for acyl migration
Metabolic Pathways
Zomepirac Glucuronide is involved in the glucuronidation metabolic pathway It interacts with enzymes and cofactors involved in this pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zomepirac glucuronide can be synthesized in vitro using UDPGA-fortified microsomes. The process involves the incubation of zomepirac with uridine 5’-diphosphoglucuronic acid (UDPGA) in the presence of microsomes, which contain the necessary enzymes for glucuronidation. The reaction is typically carried out at a physiological pH of 7.4 and monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS) to track the formation of the glucuronide .
Industrial Production Methods
While specific industrial production methods for zomepirac glucuronide are not well-documented, the general approach involves large-scale enzymatic glucuronidation processes. These processes utilize bioreactors containing microsomes or recombinant enzymes to facilitate the conjugation of glucuronic acid to zomepirac. The product is then purified using chromatographic techniques to obtain the desired glucuronide .
Analyse Des Réactions Chimiques
Types of Reactions
Zomepirac glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The glucuronide can be hydrolyzed back to zomepirac in the presence of β-glucuronidase.
Acyl Migration: The glucuronide can undergo acyl migration, leading to the formation of isomeric glucuronides.
Covalent Binding: Zomepirac glucuronide can form covalent bonds with proteins, leading to potential immunological responses
Common Reagents and Conditions
Hydrolysis: β-glucuronidase is commonly used to hydrolyze zomepirac glucuronide.
Acyl Migration: This reaction typically occurs under physiological conditions (pH 7.4) and can be monitored using LC-MS/MS.
Covalent Binding: The glucuronide can react with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and tyrosine.
Major Products Formed
Hydrolysis: Zomepirac
Acyl Migration: Isomeric glucuronides
Covalent Binding: Protein adducts
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolmetin Glucuronide: Similar to zomepirac glucuronide, tolmetin glucuronide is an acyl glucuronide formed from the NSAID tolmetin.
Diclofenac Glucuronide: Another acyl glucuronide formed from the NSAID diclofenac.
Uniqueness
Zomepirac glucuronide is unique due to its high reactivity and the severe immunological reactions associated with its parent compound, zomepirac. This distinguishes it from other acyl glucuronides, which may not exhibit the same level of adverse effects .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKIZYZSHHXJZ-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226775 | |
| Record name | Zomepirac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75871-31-7 | |
| Record name | β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75871-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zomepirac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zomepirac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


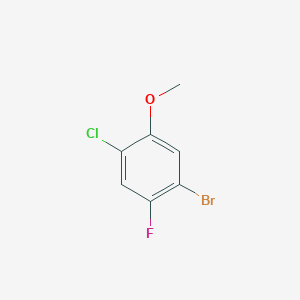
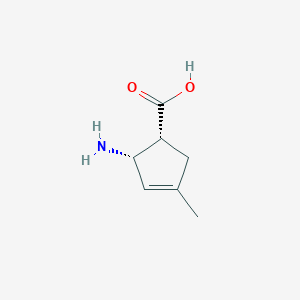
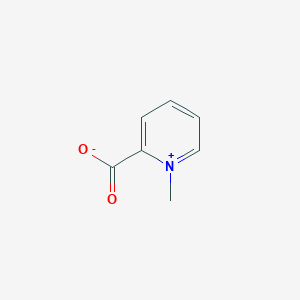
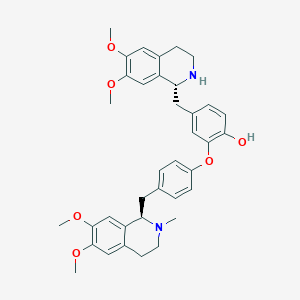
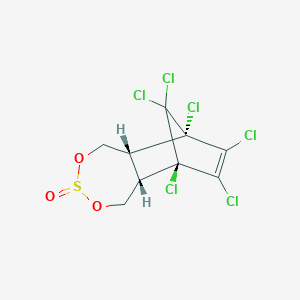

![ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]-](/img/structure/B125225.png)
